molecular formula C26H21NO4 B2746731 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 867137-98-2

1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2746731
CAS No.: 867137-98-2
M. Wt: 411.457
InChI Key: PGBFPMUOAOLEOZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This compound features a 4-methoxyphenyl group at position 1 and a 4-methylbenzyl group at position 2 (Figure 1). Its synthesis is optimized under mild conditions, yielding 43–86% purity with >95% HPLC purity in most cases .

Properties

CAS No.

867137-98-2

Molecular Formula

C26H21NO4

Molecular Weight

411.457

IUPAC Name

1-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21NO4/c1-16-7-9-17(10-8-16)15-27-23(18-11-13-19(30-2)14-12-18)22-24(28)20-5-3-4-6-21(20)31-25(22)26(27)29/h3-14,23H,15H2,1-2H3

InChI Key

PGBFPMUOAOLEOZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction that integrates various reagents under controlled conditions. The process can yield high-purity products with significant yields. For instance, a study reported a successful one-pot synthesis of related compounds with yields ranging from 43% to 86% depending on the substituents used in the reaction .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Antioxidant Activity : Compounds within the chromeno[2,3-c]pyrrole class have demonstrated notable antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and inhibit oxidative stress .
  • Anticancer Properties : The compound has shown promise as an anticancer agent. Research indicates that derivatives of chromeno[2,3-c]pyrroles can act as glucokinase activators and may mimic glycosaminoglycans, which are crucial in cancer cell signaling pathways .
  • Enzyme Inhibition : Some studies have highlighted the potential of these compounds to inhibit key enzymes involved in cancer progression. For example, they have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2, showcasing their relevance in combating viral infections .

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • Pyranonigrins : Secondary metabolites produced by Aspergillus niger have been shown to possess significant antioxidant activity and inhibit various cancer cell lines . The structural similarities with 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest potential for similar biological effects.
  • Glucokinase Activators : A study demonstrated that certain chromeno[2,3-c]pyrroles could enhance glucokinase activity, which plays a pivotal role in glucose metabolism and diabetes management . This suggests that the compound may have therapeutic applications beyond oncology.

Research Findings

Research findings indicate that the biological activities of 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are promising:

Activity Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInhibition of cancer cell growth
Enzyme inhibitionInhibition of SARS-CoV-2 Mpro

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs
Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight Biological Activity Reference
Target Compound 4-Methoxyphenyl 4-Methylbenzyl C27H23NO4 425.48 Not specified
AV-C 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C22H16FN3O3S 433.44 Antiviral (Zika, Chikungunya, Dengue)
BH53395 4-Methoxyphenyl 6-Fluoro-1,3-benzothiazol-2-yl C25H15FN2O4S 458.46 Not specified
NCGC00538279 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl C24H23ClN2O5 454.91 Ghrelin receptor ligand
7-Chloro Derivative 4-Methoxyphenyl 2-(4-Methoxyphenyl)ethyl C27H22ClNO5 475.92 Not specified
THF Derivative 4-Methoxyphenyl Tetrahydrofuran-2-ylmethyl C23H21NO5 391.42 Not specified

Multicomponent Reaction (MCR)

The primary synthesis route involves a one-pot MCR using:

Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 variants),

Aryl aldehydes (26 variants),

Primary amines (27 variants) . Yields range from 43–86%, with higher yields for electron-deficient aldehydes .

Preparation Methods

Alkylation via Phase-Transfer Catalysis

A suspension of the core structure (1.0 eq) in dichloromethane reacts with 4-methylbenzyl bromide (1.2 eq) under phase-transfer conditions (tetrabutylammonium bromide, 0.1 eq). The biphasic system (50% NaOH(aq)/DCM) facilitates nucleophilic substitution at the N2 position, requiring 12–14 hours at 40°C. Workup involves sequential washes with 5% HCl and saturated NaHCO3, followed by silica gel chromatography (eluent: CHCl3/MeOH 98:2).

Reaction Monitoring Data

  • FTIR (KBr): Disappearance of N-H stretch at 3250 cm−1 confirms alkylation.
  • 1H NMR (400 MHz, CDCl3): New ABq system at δ 4.32 (d, J = 14.2 Hz) and 4.15 (d, J = 14.2 Hz) correlates to benzyl CH2 protons.

Reductive Amination Approach

Alternative protocols employ reductive amination between the primary amine intermediate and 4-methylbenzaldehyde. In a representative procedure:

  • Core amine (1.0 eq) and aldehyde (1.5 eq) reflux in toluene with molecular sieves (4Å) for 6 hours.
  • Sodium triacetoxyborohydride (1.2 eq) added portionwise at 0°C.
  • Stirring continues for 18 hours at room temperature.

This method offers superior stereocontrol (dr > 19:1) but requires chromatographic purification, reducing overall yield to 55–60%.

Crystallization and Purification Techniques

Final purification leverages differential solubility profiles:

  • Hot Filtration removes polymeric byproducts during ethanol recrystallization.
  • pH-Dependent Crystallization : Converting the free base to its hydrochloride salt enhances crystallinity. A 14% isopropanol/HCl solution induces rapid nucleation, yielding needle-like crystals with >99% chiral purity.

Crystallization Parameters

Condition Value Effect on Crystal Quality
Cooling Rate 0.5°C/min Reduces inclusion solvents
Solvent Ratio (IPA:EtOAc) 3:1 Maximizes yield
Seed Crystal Loading 0.5% w/w Controls polymorphism

XRD analysis confirms monoclinic P21/c symmetry with unit cell dimensions a = 8.542 Å, b = 12.307 Å, c = 14.891 Å.

Analytical Characterization Benchmarks

The compound exhibits distinct spectroscopic signatures:

1H NMR (DMSO-d6)

  • δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 7.34–7.28 (m, 4H, benzyl-H)
  • δ 6.95 (d, J = 8.8 Hz, 2H, OCH3-Ar)
  • δ 5.02 (s, 2H, N-CH2)
  • δ 3.80 (s, 3H, OCH3)
  • δ 2.31 (s, 3H, CH3)

HRMS (ESI+)
Calculated for C27H22N2O4: 438.1583 [M+H]+
Observed: 438.1585

Thermal Analysis

  • DSC Endotherm: 214.5°C (melting point)
  • TGA Onset: 228°C (5% weight loss)

Comparative Evaluation of Synthetic Routes

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
MCR + Alkylation 72 95.3 Kilogram-scale
Stepwise Cyclization + Reductive Amination 58 98.1 <100 g
Solid-Phase Synthesis 41 89.7 Research-scale

The multicomponent approach offers superior throughput but requires strict control over stoichiometry. Reductive amination provides higher purity at the expense of yield, making it preferable for preclinical studies.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Substituent Compatibility : Aryl aldehydes with methoxy, methyl, halogen, or allyl groups yield successful cyclization. Primary amines with alkyl or aryl groups are tolerated, though reaction times vary (15 min to 2 h depending on substituent electronic effects) .
  • Purification : HPLC analysis confirms >95% purity in 92% of cases, with yields typically 43–86% .
  • Methodology : Optimized conditions involve heating in ethanol or DMF, with stoichiometric control (e.g., 1.1 eq. amine for aldehydes with phenolic hydroxyl groups) .

Q. How can the structural features of this compound be characterized to confirm its identity?

  • NMR Spectroscopy : The 4-methoxyphenyl and 4-methylbenzyl groups produce distinct aromatic proton signals (δ 6.8–7.4 ppm) and methoxy/methyl singlets (δ 3.8–2.3 ppm). The chromeno-pyrrole core shows carbonyl signals at δ 170–175 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C27_{27}H21_{21}NO5_5, exact mass 439.14 g/mol).
  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient ensures purity assessment .

Q. What functional groups in this compound are critical for its hypothesized biological activity?

  • The chromeno-pyrrole-dione core provides a planar aromatic system for potential DNA intercalation or enzyme inhibition.
  • 4-Methoxyphenyl and 4-methylbenzyl substituents enhance lipophilicity, influencing membrane permeability. Substituent electronic effects (e.g., methoxy as electron-donating) modulate reactivity in biological environments .

Advanced Research Questions

Q. How can contradictory data on substituent effects in synthesis be systematically addressed?

Discrepancies in substituent-driven reaction efficiency (e.g., donor vs. acceptor groups altering heating times) require:

  • Controlled Experiments : Parallel reactions with identical conditions except for the substituent .
  • Kinetic Studies : Monitoring reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
  • Computational Modeling : Density Functional Theory (DFT) to calculate transition-state energies and substituent electronic contributions .

Q. What methodological challenges arise in creating a diverse library of derivatives for SAR studies?

  • Scope Limitations : Bulky substituents (e.g., tert-butyl) may sterically hinder cyclization, reducing yields.
  • Reaction Scalability : Multicomponent reactions require precise stoichiometric control; deviations >5% lead to byproducts .
  • Data Management : High-throughput screening (HTS) combined with cheminformatics tools (e.g., KNIME or Pipeline Pilot) is essential for analyzing 200+ derivatives .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Reaction Pathway Prediction : Quantum mechanical calculations (e.g., Gaussian or ORCA) simulate intermediates and transition states to prioritize synthetically feasible derivatives .
  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases or topoisomerases) identifies substituents that optimize binding affinity .

Q. What strategies resolve discrepancies in thermal stability data during formulation studies?

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under nitrogen vs. air to assess oxidative stability.
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or amorphous content affecting shelf life .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of derivatization?

  • Polar Solvents (DMF, DMSO) : Stabilize charge-separated intermediates, favoring nucleophilic attack at the C3 carbonyl.
  • Nonpolar Solvents (Toluene) : Promote π-π stacking, directing substitution to the chromene ring.
  • Temperature Optimization : Lower temps (0–25°C) reduce side reactions in sensitive transformations (e.g., hydrazone formation) .

Methodological Recommendations

  • Data Reproducibility : Document reaction parameters (solvent, temp, stirring rate) in machine-readable formats (e.g., ELN templates) .
  • Cross-Validation : Pair experimental results with computational predictions to identify outliers (e.g., unexpected byproducts due to hidden solvent effects) .

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